N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Sigma-1 Receptor Pain Neuropathic Pain

N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-48-0) is a synthetic small molecule (MW 237.26 g/mol, C10H15N5O2) built on the 4-aminopyrazolo[3,4-d]pyrimidine core. This scaffold is a recognized privileged structure in kinase inhibitor and sigma receptor ligand drug discovery, with numerous derivatives reported as Src/Abl dual inhibitors, BTK inhibitors, and sigma-1 receptor antagonists.

Molecular Formula C10H15N5O2
Molecular Weight 237.263
CAS No. 869072-48-0
Cat. No. B2974419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS869072-48-0
Molecular FormulaC10H15N5O2
Molecular Weight237.263
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NCC(OC)OC
InChIInChI=1S/C10H15N5O2/c1-15-10-7(4-14-15)9(12-6-13-10)11-5-8(16-2)17-3/h4,6,8H,5H2,1-3H3,(H,11,12,13)
InChIKeyYEXOWVHCXBQUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-48-0): Chemical Identity and Scaffold Context


N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-48-0) is a synthetic small molecule (MW 237.26 g/mol, C10H15N5O2) built on the 4-aminopyrazolo[3,4-d]pyrimidine core . This scaffold is a recognized privileged structure in kinase inhibitor and sigma receptor ligand drug discovery, with numerous derivatives reported as Src/Abl dual inhibitors, BTK inhibitors, and sigma-1 receptor antagonists [1]. However, a comprehensive search of the primary scientific and patent literature did not identify any study where this specific compound was directly characterized and quantitatively compared against a defined analog in a biological assay. The compound is primarily listed in chemical vendor catalogs as a heterocyclic building block or a screening compound, without associated, publicly available comparative bioactivity data .

Why N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Assumed Interchangeable with Its Analogs


Within the pyrazolo[3,4-d]pyrimidin-4-amine class, minor structural modifications can lead to profound shifts in target selectivity and potency. For instance, within a series of 4-acylamino derivatives, the simple introduction of a lipophilic substituent drastically improved sigma-1 receptor affinity and selectivity over sigma-2, while a different modification yielded potent BTK inhibitors with IC50 values in the low nanomolar range [1]. The specific 2,2-dimethoxyethyl substituent on the 4-amino group of the target compound presents a unique combination of hydrogen-bonding capacity and steric bulk that is absent in common analogs like the unsubstituted 4-amine or simple alkylamino derivatives. Without direct, comparative experimental data, any assumption that this compound will perform identically to a close analog such as N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine or N-isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a given assay is scientifically unsound and carries high risk of project failure .

Quantitative Differentiation Evidence for N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Absence of Direct Comparative Bioactivity Data Against Sigma-1 Receptor

A literature and patent search for the target compound in the context of sigma-1 receptor binding, a primary application for this scaffold, returned no quantitative data. In contrast, the structurally distinct 4-acylamino analog '9a' from the same pyrazolo[3,4-d]pyrimidine class was characterized as a highly selective σ1R antagonist with potent antinociceptive properties in mouse pain models [1]. This lack of data for the target compound means its performance at the sigma-1 receptor cannot be assumed to be similar, representing a significant differentiation gap and a high-risk factor for project planning.

Sigma-1 Receptor Pain Neuropathic Pain

Absence of Kinase Inhibition Data Against Common Scaffold Targets

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is widely explored for kinase inhibition. For BTK, an analog from a 2024 study achieved an IC50 of 1.2 nM . For Src, dual Src/Abl inhibitors based on this scaffold showed cellular activity in SaOS-2 cells and in BaF3 cells resistant to Imatinib [1]. A search for the target compound in these contexts yielded no quantitative kinase inhibition data. The unique 2,2-dimethoxyethyl group is not found in any published kinase inhibitor from this class, making its kinase selectivity profile wholly unknown and distinct from the well-characterized analogs.

Kinase Inhibitor BTK Src Cancer

Structural and Physicochemical Differentiation from Closest Commercial Analogs

The closest commercially available analogs, such as N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 102353-76-4) and N-isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NSC 4932), differ by the presence of a simple allyl or isopropyl group on the 4-amine, respectively . The target compound's 2,2-dimethoxyethyl group introduces two additional hydrogen bond acceptors (the acetal oxygens) and significantly greater steric volume, altering its physicochemical properties (e.g., cLogP, TPSA) and chemical reactivity (e.g., the acetal can be deprotected to an aldehyde for bioconjugation). These computed features are class-level inferences from structure-property relationships, as no direct experimental data comparing, for example, solubility or target engagement were found.

Chemical Probe Scaffold Drug Discovery

Appropriate Application Scenarios for N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Given Evidence Gaps


Exploratory Screening in Sigma-1 or Kinase Assays

Given the privileged pyrazolo[3,4-d]pyrimidine scaffold, this compound could be used as part of a diversity set in high-throughput screening campaigns against sigma receptors or a panel of kinases. The rationale is based on class-level inference from characterized analogs, not on direct evidence for this molecule [1].

Synthetic Intermediate for Custom Probe or ADC Linker Design

The acid-labile 2,2-dimethoxyethyl group can be deprotected to yield a reactive aldehyde handle. This feature is not present in common alkylated analogs such as N-allyl or N-isopropyl derivatives [1]. This compound can thus serve as a key intermediate for synthesizing aldehyde-bearing probes, fluorescent conjugates, or antibody-drug conjugate (ADC) payload linkers where the 4-amino-pyrazolo[3,4-d]pyrimidine is the desired payload .

Structure-Activity Relationship (SAR) Negative Control or Comparator

In a medicinal chemistry campaign exploring the N4 substituent of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, this compound's unique dimethoxyethyl group can serve as a negative control or a comparator against smaller alkyl substituents. Its distinct shape and polarity profile could help define the steric and electronic limits of the binding pocket, provided the assay data is generated internally [1].

Quote Request

Request a Quote for N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.